N,2,2,2-Tetrachloroacetamine

Description

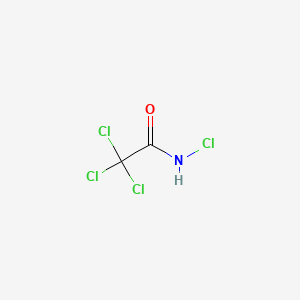

N,2,2,2-Tetrachloroacetamide (systematic name: 2,2,2-trichloro-N-chloroacetamide) is a halogenated acetamide derivative characterized by four chlorine substituents: three on the α-carbon and one on the nitrogen atom. This compound is structurally related to 2,2,2-trichloroacetamide (), differing by an additional chlorine atom on the nitrogen, which significantly alters its reactivity and physicochemical properties.

Properties

CAS No. |

35077-10-2 |

|---|---|

Molecular Formula |

C2HCl4NO |

Molecular Weight |

196.8 g/mol |

IUPAC Name |

N,2,2,2-tetrachloroacetamide |

InChI |

InChI=1S/C2HCl4NO/c3-2(4,5)1(8)7-6/h(H,7,8) |

InChI Key |

WZJSNDBOBAUAQL-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)NCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,2,2-Tetrachloroacetamine can be synthesized through the chlorination of acetamide. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of N,2,2,2-Tetrachloroacetamine involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and yields. The process also includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,2,2,2-Tetrachloroacetamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trichloroacetic acid.

Reduction: Reduction reactions can convert it to less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, amines, or thiols can be used under mild conditions.

Major Products

Oxidation: Trichloroacetic acid.

Reduction: Dichloroacetamide or monochloroacetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N,2,2,2-Tetrachloroacetamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2,2,2-Tetrachloroacetamine involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Key Insight : The number and position of halogens (Cl, F) and aromatic/heterocyclic substituents dictate reactivity, solubility, and biological activity. N,2,2,2-Tetrachloroacetamide’s tetrahalogenation likely increases electrophilicity compared to trichloroacetamide, making it more reactive in nucleophilic substitutions .

Physicochemical Properties

- Melting Points: Chlorinated acetamides generally exhibit higher melting points due to increased molecular symmetry and halogen-induced intermolecular forces. For example: 2,2,2-Trichloroacetamide: No explicit melting point provided, but analogous chloroacetamides (e.g., alachlor) melt at ~40°C . Compound 9 (): Melts at 186–187°C due to aromatic stabilization . Inference: N,2,2,2-Tetrachloroacetamide likely has a higher melting point than 2,2,2-trichloroacetamide due to additional chlorine-induced lattice energy.

Solubility : Increased halogenation typically reduces water solubility. For instance, alachlor has a solubility of 240 mg/L, while fluorinated analogs (e.g., 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide) may exhibit even lower solubility due to hydrophobic CF₃ groups .

Research Findings and Challenges

- Electron-Withdrawing Effects : Chlorine and nitro groups reduce electron density on the acetamide core, enhancing reactivity toward nucleophiles but complicating synthesis (e.g., lower yields in nitro-substituted compounds) .

- Environmental Impact : Highly chlorinated compounds like tetrachloroacetamide may pose persistence concerns, similar to tetrachloroethane (), necessitating degradation studies .

Biological Activity

N,2,2,2-Tetrachloroacetamine is a compound of significant interest due to its biological activity and potential applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N,2,2,2-Tetrachloroacetamine has a complex structure characterized by the presence of multiple chlorine atoms attached to an acetamide group. This structure influences its reactivity and biological interactions.

- Molecular Formula : C₂HCl₄N

- Molecular Weight : Approximately 165.9 g/mol

The biological activity of N,2,2,2-Tetrachloroacetamine is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Disruption of Cellular Membranes : The presence of chlorine atoms enhances the compound's ability to disrupt lipid bilayers in cell membranes, affecting cell integrity and function.

- Induction of Apoptosis : Studies suggest that N,2,2,2-Tetrachloroacetamine can trigger programmed cell death in certain cell lines by activating apoptotic pathways.

Antimicrobial Effects

Research indicates that N,2,2,2-Tetrachloroacetamine exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be further explored as a potential antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of N,2,2,2-Tetrachloroacetamine on human cell lines. For instance:

- Cell Line : HeLa (cervical cancer cells)

- IC₅₀ Value : 25 µg/mL after 48 hours of exposure.

These findings indicate that the compound may have potential applications in cancer therapy by selectively targeting tumor cells.

Case Studies

-

Study on Liver Toxicity : A study conducted on rats exposed to varying doses of N,2,2,2-Tetrachloroacetamine revealed significant liver damage at doses above 50 mg/kg. Histopathological examination showed necrosis and fatty degeneration in liver tissues.

- : The compound poses a risk for hepatotoxicity at elevated concentrations.

-

Environmental Impact Assessment : Research evaluating the environmental persistence of N,2,2,2-Tetrachloroacetamine indicated that it remains stable in aquatic systems for extended periods. This raises concerns about its potential accumulation and toxicity to aquatic organisms.

- Findings : LC₅₀ values for aquatic species were found to be around 10 µg/L.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.